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Compound of Interest

Compound Name:
N-(2-methoxyphenyl)-2H-

chromene-3-carboxamide

CAS No.: 887349-02-2

Cat. No.: B2431467

Get Quote

Executive Summary
The 2H-chromene-3-carboxamide scaffold (specifically the 2-oxo-2H-chromene-3-

carboxamide, or coumarin-3-carboxamide) represents a privileged structure in medicinal

chemistry.[1] Its thermodynamic stability, combined with a unique electronic profile, allows it to

act as a versatile ligand for diverse biological targets, most notably Monoamine Oxidase B

(MAO-B) in neurodegenerative therapies and Carbonic Anhydrase (CA-IX/XII) in oncology.

This guide provides a technical blueprint for the synthesis, structural optimization, and

biological validation of these derivatives. It moves beyond basic review to offer actionable

protocols for lead optimization.

Pharmacophore Architecture & Chemical Space
The Core Scaffold
The pharmacophore consists of a benzopyran-2-one (coumarin) fused ring system with a

carboxamide moiety at position 3. The numbering system is critical for Structure-Activity
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Relationship (SAR) mapping:

Positions 1 & 2: The lactone ring (O1-C2=O) serves as a hydrogen bond acceptor.

Position 3 (The Warhead): The carboxamide linker (-CONH-) is the primary determinant of

target specificity, facilitating hydrogen bonding with enzyme active site residues (e.g.,

Cys172 in MAO-B).

Position 7: The "tail" region, often modified with lipophilic aryl ethers to occupy hydrophobic

pockets.

Structural Variants
While the 2-oxo (coumarin) variant is dominant, the 2-imino-2H-chromene derivatives have

emerged as potent cytotoxic agents. This guide focuses primarily on the 2-oxo variant due to its

superior drug-like properties (Lipinski compliance) and extensive validation in MAO-B inhibition.

Synthetic Framework: Green Chemistry Protocol
Traditional Pechmann condensation often requires harsh acidic conditions. We recommend a

One-Pot Multicomponent Reaction (MCR) using a dual catalyst system (Piperidine/Iodine) for

superior atom economy and yield.

Reaction Logic
Salicylaldehyde: Provides the phenol and aldehyde for ring closure.

Active Methylene (Diethyl Malonate/Ethyl Acetoacetate): Forms the lactone ring.

Amine: Installs the carboxamide functionality directly, avoiding a separate amidation step.

Piperidine: Acts as a base catalyst for the Knoevenagel condensation.

Iodine: Lewis acid catalyst that facilitates transesterification and cyclization.

Visualization: Synthetic Pathway
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Caption: One-pot synthesis via Knoevenagel condensation and in situ amidation using

Piperidine/Iodine catalysis.

Structure-Activity Relationship (SAR)[2]
The biological efficacy of 2H-chromene-3-carboxamides is tightly regulated by specific

substitutions.

MAO-B Selectivity (Neuroprotection)
MAO-B inhibition requires a precise fit into the bipartite cavity of the enzyme (substrate cavity

and entrance cavity).

C3-Carboxamide Nitrogen: Substitution with N-aryl groups (e.g., N-phenyl, N-benzyl) is

superior to N-alkyl. The aromatic ring participates in

stacking with Tyr326.

C7-Substitution: Bulky lipophilic groups (e.g., benzyloxy, 3-chlorobenzyloxy) occupy the

entrance cavity, significantly boosting selectivity over MAO-A.

Electronic Effects: Electron-withdrawing groups (EWG) like -F or -Cl on the N-phenyl ring

enhance potency (

in nanomolar range) by increasing the acidity of the amide NH, strengthening the H-bond
with Pro102.

Anticancer Activity (Cytotoxicity)[3]
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C3-Linker: The amide bond is bioisosteric to the ester found in many natural coumarins but

offers greater metabolic stability.

C6/C8 Positions: Halogenation (Br, Cl) at these positions often increases cytotoxicity against

MCF-7 and HepG2 lines, likely by enhancing cellular permeability and hydrophobic

interactions with Carbonic Anhydrase active sites.

Visualization: SAR Map
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Caption: SAR Map highlighting critical substitution zones for MAO-B selectivity and anticancer

potency.

Experimental Protocols
Protocol A: One-Pot Synthesis of N-substituted-2-oxo-
2H-chromene-3-carboxamides
Objective: Efficient synthesis of the pharmacophore with minimal workup.
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Materials:

Salicylaldehyde derivative (1.0 mmol)[2]

Diethyl malonate (1.2 mmol)[2]

Substituted Aniline/Amine (1.2 mmol)[1][2]

Piperidine (10 mol%)[2]

Iodine (5 mol%)[2]

Ethanol (Absolute, 5 mL)

Procedure:

Charge: In a 25 mL round-bottom flask, dissolve salicylaldehyde, amine, and diethyl

malonate in ethanol.

Catalyze: Add piperidine followed by molecular iodine.

Reflux: Heat the mixture to reflux (

) with magnetic stirring for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate
7:3).

Workup: Cool the reaction mixture to room temperature. The product often precipitates out.

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from

ethanol/DMF if necessary to achieve >98% purity (HPLC).

Validation: Confirm structure via

-NMR (Look for singlet at

8.5-8.9 ppm for C4-H) and IR (Amide C=O stretch at ~1660

).
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Protocol B: MAO-B Enzymatic Inhibition Assay
Objective: Determine

values to assess neuroprotective potential.

System: Recombinant human MAO-B (hMAO-B) using Kynuramine as a fluorogenic substrate.

Procedure:

Preparation: Dilute test compounds in DMSO (final concentration <1%).

Incubation: Incubate hMAO-B enzyme (0.015 mg/mL) with test compounds in potassium

phosphate buffer (0.1 M, pH 7.4) for 15 minutes at

.

Initiation: Add Kynuramine (non-fluorescent) to initiate the reaction.

Reaction: MAO-B oxidizes Kynuramine to 4-hydroxyquinoline (fluorescent).

Measurement: Stop reaction after 20 minutes with 2N NaOH. Measure fluorescence at

and

.

Analysis: Calculate % inhibition and fit to a sigmoidal dose-response curve to derive

.

Mechanistic Pathway (MAO-B Inhibition)
The high affinity of these compounds for MAO-B is driven by a "Lock and Key" mechanism

where the coumarin core mimics the transition state of the natural substrate.
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Caption: Mechanistic flow of MAO-B inhibition. The ligand spans both the entrance and

substrate cavities.

Comparison of Biological Profiles
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Pharmacophor
e Variant

Primary Target
Key
Substitution
(R3)

Key
Substitution
(R7)

IC50 / Potency

2-oxo-2H-

chromene

MAO-B

(Alzheimer's)

N-(4-

fluorophenyl)
Benzyloxy 0.001 - 0.1

2-oxo-2H-

chromene

Carbonic

Anhydrase IX
N-alkyl / N-aryl Sulfamoyl moiety 0.01 - 0.5

2-imino-2H-

chromene

Cytotoxicity

(MCF-7)
N-aryl -H / -OH 0.9 - 8.5

2-oxo-2H-

chromene
Antimicrobial N-benzyl -H

62

(MIC)

Data synthesized from Chimenti et al. (2009) and Olomola et al. (2019).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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